6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine (CAS: 1638764-59-6) is a highly functionalized 5-azaindole building block designed for advanced medicinal chemistry and materials synthesis. Structurally, it features a pyrrolo[3,2-c]pyridine core substituted with an iodine atom at the C2 position and a chlorine atom at the C6 position. This specific dihalogenated arrangement is engineered to provide orthogonal reactivity, allowing chemists to perform sequential, regioselective transition-metal-catalyzed cross-coupling reactions. The 5-azaindole core itself is a highly sought-after bioisostere for indole, offering improved aqueous solubility and an additional hydrogen-bond acceptor (the pyridine nitrogen) that frequently enhances target binding in kinase inhibitor design [1]. For procurement, this pre-functionalized scaffold represents a strategic starting material that accelerates the synthesis of complex heteroaryl libraries by bypassing difficult early-stage halogenations.
Attempting to substitute 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine with the more basic 6-chloro-1H-pyrrolo[3,2-c]pyridine introduces significant process inefficiencies. The baseline comparator lacks the C2-iodine, meaning chemists must perform a de novo iodination (typically via cryogenic lithiation with LDA at -78 °C followed by an iodine quench, or harsh electrophilic halogenation). These steps are notoriously sensitive in azaindoles, often resulting in moderate yields (50-70%), polyhalogenated byproducts, and the need for rigorous chromatographic purification [1]. Furthermore, substituting with a 2-bromo-6-chloro analog narrows the kinetic gap between the two halogen handles. Because bromine is less reactive than iodine in oxidative addition, the 2-bromo analog requires harsher coupling conditions, which increases the risk of competitive off-target coupling at the C6-chlorine position [2]. Procuring the exact 6-chloro-2-iodo compound guarantees maximum regioselectivity and step economy.
Procuring the pre-iodinated 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine directly eliminates the need for C2-metalation/iodination workflows. When starting from the baseline 6-chloro-1H-pyrrolo[3,2-c]pyridine, generating the C2-iodo handle typically requires deprotonation with LDA at -78 °C followed by trapping with electrophilic iodine, a process that generally caps intermediate yields at 60-75% due to competing metalation sites and incomplete conversion [1]. By sourcing the pre-functionalized target compound, laboratories retain 100% of their starting material mass for the high-value cross-coupling step, bypassing the yield penalty and the operational hazards of cryogenic base handling.
| Evidence Dimension | Yield retention prior to first cross-coupling |
| Target Compound Data | 100% (Ready for immediate C2 coupling) |
| Comparator Or Baseline | 6-chloro-1H-pyrrolo[3,2-c]pyridine (Requires iodination, yielding ~60-75% of the active precursor) |
| Quantified Difference | Eliminates a 25-40% yield loss and a cryogenic synthetic step |
| Conditions | Standard laboratory scale-up (LDA, -78 °C, I2 vs. direct procurement) |
Bypassing cryogenic lithiation accelerates library synthesis and makes the route immediately amenable to large-scale, non-cryogenic plant manufacturing.
The combination of a C2-iodine and a C6-chlorine provides an exceptional kinetic differential for palladium-catalyzed oxidative addition. The target compound allows for >95% regioselective coupling at the C2 position under mild conditions (e.g., room temperature to 60 °C) [1]. In contrast, if a 2-bromo-6-chloro comparator is used, the reduced reactivity of the C-Br bond requires elevated temperatures (often >80 °C) to initiate the first coupling. This thermal forcing shrinks the reactivity gap between the C2 and C6 positions, frequently leading to 10-20% off-target C6-coupling or bis-coupling byproducts [1].
| Evidence Dimension | Regiomeric purity of first cross-coupling step |
| Target Compound Data | >95% selectivity for C2 functionalization at mild temperatures |
| Comparator Or Baseline | 2-bromo-6-chloro analogs (often yield 80-90% selectivity due to required thermal forcing) |
| Quantified Difference | Reduces off-target C6-coupling byproducts by up to 15% |
| Conditions | Pd-catalyzed Suzuki or Sonogashira coupling (C2-I vs C2-Br activation) |
High regioselectivity prevents the formation of complex isomeric mixtures, drastically reducing the time and solvent costs associated with preparative HPLC purification.
While not unique to the halogens, the 5-azaindole core of the target compound provides critical physicochemical advantages over carbon-based indole comparators. The introduction of the pyridine nitrogen decreases the overall lipophilicity (LogP) of downstream derivatives and introduces a new hydrogen-bond acceptor [1]. When comparing 5-azaindole derivatives to their exact indole analogs, the azaindoles consistently demonstrate improved aqueous solubility and enhanced binding affinity in kinase hinge regions, making this specific dihalogenated scaffold a superior starting point for drug discovery programs compared to 2-iodo-6-chloroindole.
| Evidence Dimension | Aqueous solubility and H-bonding capacity |
| Target Compound Data | Lower LogP, provides 1 additional H-bond acceptor |
| Comparator Or Baseline | 2-iodo-6-chloroindole (higher lipophilicity, lacks pyridine N) |
| Quantified Difference | Predictable improvement in ADME profile for downstream APIs |
| Conditions | In silico and in vitro physicochemical profiling of core scaffolds |
Procuring the azaindole variant rather than the indole variant directly improves the developability and solubility of the resulting compound library.
Because the compound features orthogonal C2-iodo and C6-chloro handles, it is the ideal starting material for high-throughput library synthesis. Chemists can perform a mild Suzuki or Sonogashira coupling at the C2 position, followed by a Buchwald-Hartwig amination or second Suzuki coupling at the C6 position. This enables the rapid generation of diverse, di-substituted 5-azaindole analogs for structure-activity relationship (SAR) screening without requiring intermediate protecting group manipulations [1].
In process chemistry, avoiding extreme conditions is paramount for safety and cost-efficiency. By procuring this pre-iodinated building block, process chemists bypass the need for cryogenic (-78 °C) lithiation steps typically required to functionalize the C2 position of basic azaindoles. This allows the entire synthetic route to be conducted in standard, non-cryogenic chemical reactors, significantly increasing plant throughput and reducing energy overhead [2].
The 5-azaindole core is a privileged scaffold that frequently acts as a hinge-binder in ATP-competitive kinase inhibitors. The precise placement of the halogens allows for targeted vector growth during fragment evolution. The highly reactive C2-iodine can be quickly elaborated to explore the adjacent binding pocket, while the C6-chlorine is held in reserve for later-stage optimization of solvent-exposed regions, maximizing the efficiency of the fragment-to-lead workflow [3].